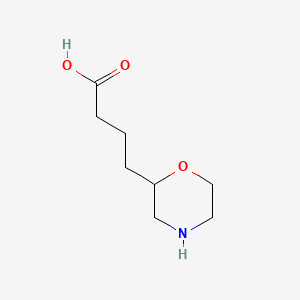

4-(Morpholin-2-yl)butanoic acid

Description

4-(Morpholin-2-yl)butanoic acid (CAS: 5807-09-0) is a carboxylic acid derivative featuring a morpholine ring attached to the second carbon of a four-carbon chain. The morpholine moiety consists of a six-membered ring containing one oxygen and one nitrogen atom, conferring both hydrophilic and basic properties.

The compound has drawn interest in pharmaceutical research due to its ability to interact with biological targets, such as enzymes or receptors, through its carboxylic acid group and morpholine ring. For example, morpholine-containing analogs are frequently explored in drug design for their pharmacokinetic optimization, including improved bioavailability and metabolic stability .

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-morpholin-2-ylbutanoic acid |

InChI |

InChI=1S/C8H15NO3/c10-8(11)3-1-2-7-6-9-4-5-12-7/h7,9H,1-6H2,(H,10,11) |

InChI Key |

PLKBYTUHQASLFX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-2-yl)butanoic acid typically involves the reaction of morpholine with butanoic acid derivatives. One common method is the coupling of morpholine with α-haloacid chlorides, followed by cyclization and reduction reactions . This process can be performed under various conditions, often involving the use of catalysts and specific reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-2-yl)butanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted morpholine derivatives .

Scientific Research Applications

4-(Morpholin-2-yl)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Morpholin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(Morpholin-2-yl)butanoic acid with structurally related butanoic acid derivatives, highlighting key differences in substituents, biological activities, and applications.

Q & A

Basic: What are the established synthetic routes for 4-(Morpholin-2-yl)butanoic acid, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of morpholine derivatives (e.g., morpholin-2-yl precursors) with α-halo butanoic acid esters under basic conditions. Transition metal catalysts, such as palladium or copper, may enhance reaction efficiency by facilitating C–N bond formation . Key variables affecting yield include:

- Temperature: Optimal ranges (e.g., 80–100°C) to balance reaction rate and side-product formation.

- Catalyst loading: 5–10 mol% for metal-catalyzed routes.

- Solvent choice: Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.

Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Advanced: What strategies are effective in resolving enantiomeric impurities in this compound synthesized via nucleophilic substitution?

Methodological Answer:

Enantiomeric purity can be optimized using:

- Chiral catalysts: Asymmetric induction with chiral ligands (e.g., BINAP) during metal-catalyzed synthesis .

- Chromatographic separation: Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to isolate enantiomers.

- Crystallographic validation: Single-crystal X-ray diffraction (using SHELXL ) confirms absolute configuration.

Quantitative enantiomeric excess (ee) should be assessed via polarimetry or chiral GC/MS .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy:

- IR spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (O–H of carboxylic acid).

- Mass spectrometry: Molecular ion peak ([M+H]⁺) matching the molecular formula (C₈H₁₅NO₃) .

Advanced: How can conflicting reports on the biological activity of this compound be systematically addressed?

Methodological Answer:

Contradictory data may arise from variations in:

- Compound purity: Validate via HPLC (≥95% purity) and elemental analysis.

- Stereochemical factors: Compare activity of isolated enantiomers vs. racemic mixtures .

- Assay conditions: Standardize protocols (e.g., cell lines, incubation times) across studies.

Mechanistic studies (e.g., enzyme inhibition assays or receptor-binding experiments) should be replicated using orthogonal methods (e.g., SPR and ITC) .

Basic: What are the common chemical modifications of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

Modifications include:

- Esterification: Conversion of the carboxylic acid to methyl/ethyl esters to assess bioavailability.

- Morpholine ring substitution: Introducing alkyl or aryl groups to alter lipophilicity and target interactions.

- Chain elongation/shortening: Varying the butanoic acid chain length to probe steric effects.

Reactivity is monitored using TLC and LC-MS, with intermediates characterized via NMR .

Advanced: What computational approaches are suitable for predicting the binding mode of this compound with target enzymes?

Methodological Answer:

- Molecular docking: Software like AutoDock Vina or Schrödinger Glide models ligand-receptor interactions, prioritizing poses with low RMSD values.

- Molecular dynamics (MD): GROMACS or AMBER simulations assess binding stability over time (e.g., 100 ns trajectories).

- QM/MM calculations: Hybrid quantum mechanics/molecular mechanics refine electronic interactions at active sites.

Validation requires correlating computational data with experimental results (e.g., IC₅₀ values from enzyme assays) .

Basic: What are the stability considerations for this compound under varying pH conditions?

Methodological Answer:

- Acidic conditions (pH <3): Protonation of the morpholine nitrogen may reduce solubility.

- Basic conditions (pH >8): Deprotonation of the carboxylic acid enhances solubility but risks esterification.

Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Buffered solutions (pH 6–7) are recommended for long-term storage .

Advanced: How can researchers design isotope-labeled analogs of this compound for metabolic tracing studies?

Methodological Answer:

- ¹³C/¹⁵N labeling: Incorporate isotopes during synthesis (e.g., using ¹³C-enriched butanoic acid precursors).

- Deuterium exchange: Catalytic deuteration at non-labile positions (e.g., CH₂ groups).

Labeled compounds are characterized via high-resolution MS and NMR isotopomer analysis. Applications include tracking metabolic flux in cell cultures using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.